2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid
Description
This compound (C₂₄H₁₈N₂O₄S, MW 430.49) features a 1,3-benzothiazole core substituted with a carboxylic acid group at position 4 and an Fmoc-protected aminomethyl group at position 2 . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The benzothiazole moiety confers rigidity and π-π interaction capabilities, making the compound valuable in drug discovery and materials science.
Properties
Molecular Formula |
C24H18N2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C24H18N2O4S/c27-23(28)18-10-5-11-20-22(18)26-21(31-20)12-25-24(29)30-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19H,12-13H2,(H,25,29)(H,27,28) |
InChI Key |
XXFKLGUMJWZYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NC5=C(C=CC=C5S4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Introduction of the benzothiazole ring system with the carboxylic acid functionality.
- Attachment of the amino methyl substituent at the 2-position of the benzothiazole.
- Protection of the amino group with the Fmoc protecting group to afford the final compound.
This approach can be broken down into key synthetic steps:
Synthesis of the Benzothiazole-4-carboxylic Acid Core
- Benzothiazole derivatives with carboxylic acid groups can be prepared by cyclization reactions involving 2-aminothiophenol derivatives and carboxylic acid precursors or their equivalents.
- Subsequent functionalization at the 2-position is achieved by substitution or coupling reactions.
Fmoc Protection of the Amino Group
- The Fmoc group is introduced by reacting the free amine with 9-fluorenylmethoxycarbonyl chloride or 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester under basic conditions.
- This step is critical to prevent unwanted side reactions during subsequent synthetic transformations.
Coupling and Purification
- Peptide coupling reagents such as 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) or other carbodiimide-based reagents are employed to facilitate amide bond formation without racemization.
- Reaction conditions typically involve mild bases (e.g., N,N-diisopropylethylamine) and catalysts (e.g., 4-dimethylaminopyridine) to enhance coupling efficiency.
- Purification is usually performed by chromatographic techniques such as preparative high-performance liquid chromatography.
Detailed Synthetic Procedure Example
Based on analogous Fmoc-protected amino acid derivatives and benzothiazole chemistry, a representative synthetic route is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Synthesis of 1,3-benzothiazole-4-carboxylic acid | Cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives under acidic or dehydrating conditions. |
| 2 | Introduction of aminomethyl group at 2-position | Reductive amination using formaldehyde and ammonia or amine source, or nucleophilic substitution with aminomethyl halide. |
| 3 | Fmoc protection | Reaction of free amine with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine in an organic solvent (e.g., dioxane, dichloromethane). |
| 4 | Purification | Chromatographic purification by silica gel column or preparative HPLC to isolate the pure Fmoc-protected compound. |
Reaction Conditions and Optimization
- The Fmoc protection step is typically conducted at room temperature to avoid decomposition.
- Coupling reactions benefit from the use of coupling reagents like TCBOXY, which provide high yields (~90%) and minimize racemization, as demonstrated in peptide synthesis literature.
- Reaction times vary from 15 minutes (preactivation) to several hours (coupling), depending on reagent reactivity and substrate sterics.
- Solvent systems often include mixtures of dioxane, water, or dichloromethane, with aqueous workup and drying agents such as magnesium sulfate.
Analytical and Purification Techniques
- The product is characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structure and purity.
- Mass spectrometry (MS) and infrared spectroscopy (IR) provide complementary structural information.
- High-performance liquid chromatography (HPLC) is used for purity assessment and final purification.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-aminothiophenol derivatives, formaldehyde or aminomethyl halides, Fmoc-Cl |
| Key reagents | TCBOXY, DMAP, DIPEA, Fmoc-Cl |
| Solvents | Dioxane, dichloromethane, water mixtures |
| Temperature | Room temperature to reflux (depending on step) |
| Reaction time | 15 min (preactivation) to 16 h (coupling/hydrolysis) |
| Purification | Silica gel chromatography, preparative HPLC |
| Characterization | ^1H NMR, ^13C NMR, MS, IR, HPLC purity analysis |
| Yield | Typically high (~90%) with optimized conditions |
| Racemization | Negligible when using TCBOXY and mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines. Substitution reactions can result in a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amino group that can participate in further chemical reactions. The benzothiazole ring can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
4-((((9H-Fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic Acid
- Structure : Replaces benzothiazole with a benzene ring.
- Synthesis: Prepared via Fmoc-Cl coupling to 4-(aminomethyl)benzoic acid in 90% yield .
- Higher aqueous solubility due to the absence of sulfur.
- Applications : Common in peptide backbone modifications.
4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid
- Structure : Oxazole ring instead of benzothiazole; ethyl substituent at position 3.
- Properties : Oxazole’s lower aromaticity reduces planarity compared to benzothiazole. Ethyl group enhances lipophilicity (logP ~2.5 estimated) .
- Applications : Used in heterocyclic libraries for kinase inhibitor screening.
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
Functional Group Modifications
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic Acid
- Structure : Methyl substitution on the Fmoc-protected amine.
- Properties : Increased steric hindrance reduces coupling efficiency in solid-phase synthesis .
- Hazard Profile : Classified as irritant (H315, H319, H335) .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic Acid Hydrochloride
Electronic and Pharmacokinetic Comparisons
- Electron Deficiency : Benzothiazole’s electron-withdrawing nature enhances electrophilic reactivity, useful in Suzuki-Miyaura couplings.
- Bioactivity : Benzothiazoles exhibit antitumor and antimicrobial activity, unlike oxazole or pyran analogs .
Biological Activity
The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-benzothiazole-4-carboxylic acid is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C23H25N1O4S |
| Molecular Weight | 379.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2095411-04-2 |
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating promising results.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor potential of several benzothiazole derivatives, including our compound, it was found that:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Methods Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to assess cell viability and proliferation.
The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |
|---|---|---|
| A549 | 8.20 ± 0.15 | 25.00 ± 5.00 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compound exhibits higher efficacy in two-dimensional cultures compared to three-dimensional cultures, suggesting that its mechanism of action may be influenced by cellular architecture .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains.
Testing Methodology
Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines on:
- Gram-negative bacteria : Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus
Results Summary
The following table presents the minimum inhibitory concentration (MIC) values for the tested bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
The proposed mechanism of action for the biological activities of this compound involves interaction with DNA and inhibition of cell proliferation. Studies indicate that benzothiazole derivatives tend to bind within the minor groove of DNA, affecting transcriptional regulation and leading to apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including Fmoc-protection of the amine group, coupling reactions (e.g., amide bond formation), and benzothiazole ring assembly. Key steps include:
- Activation of the carboxylic acid group using reagents like HATU or DCC.
- Coupling with the Fmoc-protected aminomethyl intermediate under inert conditions.
- Purification via column chromatography (hexane/EtOAc systems) and characterization by NMR and MS .
Q. What analytical techniques are essential for characterization?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm backbone structure and substituent positions.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- HPLC: Purity assessment (>95% typically required for research use) .
Q. What safety precautions are necessary during handling?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2/2A).
- Work in a fume hood to prevent inhalation of dust (GHS Acute Toxicity Category 4).
- Store at -20°C in airtight, light-protected containers .
Q. How to confirm the absence of toxic byproducts?
Employ LC-MS to compare retention times with known standards. Perform acute toxicity assays (e.g., brine shrimp lethality) for preliminary safety screening .
Q. What biological assays are suitable for initial activity screening?
Use in vitro assays such as:
- Fluorescence Polarization: For protein-binding studies.
- FRET-Based Assays: To evaluate enzyme inhibition (e.g., kinase targets) .
Advanced Research Questions
Q. How can reaction yields be optimized during Fmoc coupling?
- Adjust stoichiometry (1.2–1.5 eq of coupling reagent).
- Use catalysts like DMAP or HOAt to enhance efficiency.
- Monitor reaction progress via TLC or inline IR spectroscopy .
Q. How to resolve NMR ambiguities from benzothiazole ring protons?
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Use deuterated DMSO or CDCl₃ for improved resolution.
- Variable-temperature NMR to reduce rotational broadening .
Q. What computational methods predict interactions with kinase targets?
- Molecular Docking: Software like AutoDock Vina to model binding poses.
- Molecular Dynamics (MD): Simulate binding stability (e.g., GROMACS).
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How to design SAR studies for the benzothiazole moiety?
Q. Strategies for scaling up synthesis while maintaining enantiomeric purity?
Q. How to assess photodegradation pathways under UV exposure?
Q. Approaches to modify the Fmoc-protected amine for selective derivatization?
- Employ orthogonal protecting groups (e.g., Alloc for amines).
- Use Pd-catalyzed deprotection under mild conditions.
- Perform click chemistry (e.g., CuAAC) for azide-alkyne cycloadditions .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Analytical Validation
| Step | Reagents/Conditions | Monitoring Method | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, DIEA, DCM | TLC (Rf = 0.3) | 85 | 98 |
| Benzothiazole Formation | H₂O₂, AcOH, 80°C | HPLC (RT = 12.5 min) | 72 | 95 |
| Final Deprotection | Piperidine/DMF (20%) | MS ([M+H]⁺ = 456.2) | 90 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
